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Compound of Interest

Compound Name: 4-Diethylamino-piperidine

Cat. No.: B141726 Get Quote

Structure-Activity Relationship of 4-
Dialkylamino-piperidines as Novel Antifungal
Agents
A comprehensive analysis of the structure-activity relationships (SAR) of a series of 4-

dialkylamino-piperidine derivatives has revealed key structural features essential for their

antifungal activity. This guide compares the antifungal potency of various analogs, providing

insights into the molecular determinants of their action, supported by detailed experimental

data and protocols. The primary biological assay discussed is the determination of minimal

inhibitory concentrations (MICs) against clinically relevant fungal strains, which indicates the

efficacy of these compounds in inhibiting fungal growth.

Quantitative Data Summary
The antifungal activity of 4-dialkylamino-piperidine analogs was evaluated against a panel of

fungal species. The data, summarized in the table below, highlights the impact of substitutions

at the piperidine nitrogen (R¹) and the 4-amino group (R²) on the minimal inhibitory

concentration (MIC). The most potent compounds exhibit a specific combination of a benzyl or

phenylethyl group at the R¹ position and a long alkyl chain, particularly n-dodecyl, at the R²

position.
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Compound R¹ Substituent R² Substituent

Antifungal Activity
(MIC in µg/mL)
against Candida
spp. and
Aspergillus spp.

2b Benzyl n-Dodecyl
Potent activity

observed

3b Phenylethyl n-Dodecyl
Potent activity

observed

2a Benzyl 4-tert-butylbenzyl Moderate activity

4b Boc n-Dodecyl Noteworthy activity

5b H n-Dodecyl Noteworthy activity

Other Analogs
Various

benzyl/phenylethyl

Shorter, branched, or

cyclic alkyl residues
Detrimental to activity

Key SAR Observations:

R¹ Position (Piperidine Nitrogen): Both benzyl and phenylethyl substituents at this position

can lead to high antifungal activity.[1]

R² Position (4-Amino Group): A long, linear alkyl chain is crucial for potent activity. The n-

dodecyl (C₁₂) residue was identified as the most effective.[1] Shorter, branched, or cyclic

alkyl groups at this position are detrimental to the antifungal activity.[1]

Combined Effect: The combination of a benzyl or phenylethyl group at R¹ and an n-dodecyl

group at R² results in compounds with outstanding antifungal activity, comparable to

established antifungal agents like amorolfine and voriconazole.[1]

Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for structure-activity relationship studies

and the proposed mechanism of action for the most potent 4-dialkylamino-piperidine antifungal

agents.
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General workflow for Structure-Activity Relationship (SAR) studies.
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Proposed mechanism of action for the antifungal 4-dialkylamino-piperidines.

Experimental Protocols
Antifungal Susceptibility Testing (Microbroth Dilution Assay)
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This protocol is adapted from standardized methods for determining the Minimal Inhibitory

Concentration (MIC) of antifungal agents.

Preparation of Fungal Inoculum:

Clinically relevant fungal isolates (e.g., Candida spp., Aspergillus spp.) are cultured on

appropriate agar plates.

A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a

concentration of approximately 0.5 to 2.5 x 10³ cells/mL.

Preparation of Drug Dilutions:

The 4-dialkylamino-piperidine compounds are dissolved in a suitable solvent (e.g., DMSO)

to create stock solutions.

Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates using

RPMI 1640 medium. The final concentrations typically range from 0.03 to 16 µg/mL.

Inoculation and Incubation:

Each well containing the drug dilution is inoculated with the fungal suspension.

Positive (no drug) and negative (no fungus) control wells are included.

The microtiter plates are incubated at 35-37°C for 24-48 hours, depending on the fungal

species.

Determination of MIC:

The MIC is determined as the lowest concentration of the compound that causes a

significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the

positive control. Growth inhibition can be assessed visually or by measuring the optical

density at a specific wavelength.

Mechanism of Action Study: Sterol Analysis
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To investigate the impact of the compounds on ergosterol biosynthesis, the following steps are

performed:

Fungal Culture and Treatment:

The model yeast strain, such as Yarrowia lipolytica, is cultured in a suitable medium.

The culture is treated with a sub-inhibitory concentration of the active 4-dialkylamino-

piperidine compound. A control culture without the compound is run in parallel.

Sterol Extraction:

After a defined incubation period, the fungal cells are harvested by centrifugation.

The cell pellet is saponified using a strong base (e.g., potassium hydroxide in methanol) to

release the sterols.

The non-saponifiable lipids, including sterols, are extracted with an organic solvent like n-

heptane.

Analysis of Sterol Composition:

The extracted sterol fraction is analyzed by Gas Chromatography-Mass Spectrometry

(GC-MS).

The sterol profile of the treated cells is compared to that of the untreated control cells. An

accumulation of specific sterol intermediates and a depletion of ergosterol in the treated

cells can indicate the inhibition of specific enzymes in the ergosterol biosynthesis pathway,

such as sterol C14-reductase and sterol C8-isomerase.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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